molecular formula C30H32N4O2S2 B7721802 iHCK-37

iHCK-37

Cat. No.: B7721802
M. Wt: 544.7 g/mol
InChI Key: YBVMBFMOYYGDEM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

iHCK-37 is a novel chemical compound that acts as a potent and specific inhibitor of hematopoietic cell kinase (HCK), a member of the Src kinase family. This compound has shown significant potential in the treatment of hematological malignancies, particularly acute myeloid leukemia (AML) and myelodysplastic syndromes (MDS) .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iHCK-37 involves multiple steps, starting from commercially available starting materials. The key steps include the formation of the core structure through a series of condensation and cyclization reactions, followed by functional group modifications to enhance its inhibitory activity . The reaction conditions typically involve the use of organic solvents, catalysts, and controlled temperatures to ensure high yield and purity.

Industrial Production Methods

For industrial production, the synthesis of this compound is scaled up using optimized reaction conditions to ensure consistency and efficiency. The process involves large-scale reactors, continuous monitoring of reaction parameters, and stringent quality control measures to produce the compound in bulk quantities .

Chemical Reactions Analysis

Types of Reactions

iHCK-37 undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The conditions often involve controlled temperatures, specific solvents, and catalysts to drive the reactions efficiently .

Major Products

The major products formed from these reactions are typically derivatives of this compound with modified functional groups, which can be further studied for their biological activity and potential therapeutic applications .

Scientific Research Applications

iHCK-37 has been extensively studied for its applications in various scientific fields:

Properties

IUPAC Name

N-(2-morpholin-4-ylphenyl)-2-[[2-(2-phenylethyl)-5,6,7,8-tetrahydro-[1]benzothiolo[2,3-d]pyrimidin-4-yl]sulfanyl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H32N4O2S2/c35-27(31-23-11-5-6-12-24(23)34-16-18-36-19-17-34)20-37-29-28-22-10-4-7-13-25(22)38-30(28)33-26(32-29)15-14-21-8-2-1-3-9-21/h1-3,5-6,8-9,11-12H,4,7,10,13-20H2,(H,31,35)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBVMBFMOYYGDEM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC2=C(C1)C3=C(S2)N=C(N=C3SCC(=O)NC4=CC=CC=C4N5CCOCC5)CCC6=CC=CC=C6
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H32N4O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

544.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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